BCECF

Intracellular pH Fluorescent Dyes Ratiometric Imaging

Non-ratiometric pH probes produce unreliable intracellular data due to uneven dye loading and rapid leakage. BCECF solves this with its dual-excitation ratiometric readout and exceptional intracellular retention. · pKa of ~6.98 delivers maximal sensitivity across the physiological pH 6.5-7.5 range. · 490/440 nm excitation ratio compensates for photobleaching, cell-thickness variation, and dye-loading differences. · Validated, non-radioactive replacement for ⁵¹Cr-release cytotoxicity assays.

Molecular Formula C27H24O11
Molecular Weight 524.5 g/mol
CAS No. 85138-49-4
Cat. No. B570524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCECF
CAS85138-49-4
SynonymsBCECF Acid;  5(or 6)-Carboxy-3’,6’-dihydroxy-3-oxo-spiro[benzofuran-2(3H),9’-[9H]xanthene]-2’,7’-dipropanoic Acid;  2’,7’-Bis(carboxyethyl)-5(6)-carboxyfluorescein;  9-[2,4(or 2,5)-Dicarboxyphenyl]-6-hydroxy-3-oxo-3H-xanthene-2,7-dipropanoic Acid; 
Molecular FormulaC27H24O11
Molecular Weight524.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O.C(O)O
InChIInChI=1S/C26H20O9.CH4O2/c27-19-11-21-17(9-13(19)5-7-23(29)30)26(16-4-2-1-3-15(16)25(33)35-26)18-10-14(6-8-24(31)32)20(28)12-22(18)34-21;2-1-3/h1-4,9-12,27-28H,5-8H2,(H,29,30)(H,31,32);2-3H,1H2
InChIKeyJYHWIMBCXNSGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥90%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





BCECF Technical Specifications


BCECF (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is a fluorescein-derivative fluorescent pH indicator widely utilized for intracellular pH (pHi) measurement [1]. It exhibits a pKa of approximately 6.97-6.98, aligning closely with the physiological pH range (6.8-7.4), enabling sensitive detection of cytosolic pH fluctuations [2]. The dye is membrane-impermeant in its free acid form but is commonly used as the acetoxymethyl (AM) ester, which passively diffuses across cell membranes and is cleaved by intracellular esterases to yield the active, well-retained fluorophore [3]. BCECF enables ratiometric quantification through its pH-dependent dual-excitation profile, typically using excitation wavelengths around 490 nm (pH-sensitive) and 440 nm (isosbestic point), with emission collected near 535 nm [4].

Ratiometric dual-excitation measurement normalizes for dye loading and photobleaching
Acetoxymethyl (AM) ester enables passive loading and intracellular trapping
pKa alignment supports sensitive detection of cytosolic pH changes

BCECF vs. Fluorescein-Based pH Indicators


While several fluorescein derivatives are available for pH measurement, BCECF is structurally and functionally optimized for quantitative cytosolic pH analysis. Generic substitution with other fluorescein analogs is not advisable due to critical differences in key performance metrics that directly impact data quality. These include a significantly different pKa that shifts the optimal sensitivity range, inferior intracellular retention leading to high background signal, and the absence of a well-defined isosbestic point that precludes reliable ratiometric normalization [1]. Furthermore, in-class alternatives like SNARF-1 exhibit substantial intracellular calibration errors due to protein-binding interactions, a problem not observed with BCECF [2]. The following evidence demonstrates the specific, quantifiable advantages of BCECF over these alternatives, which are crucial for generating accurate and reproducible pH data.

pKa mismatch may shift pH sensitivity away from physiological range for other fluorescein probes.
Intracellular retention may be inferior, increasing background signal and limiting long-term assay reliability.
Lack of a well-defined isosbestic point in many analogs may preclude reliable ratiometric normalization.

BCECF Comparative Performance


pKa vs. Carboxyfluorescein

BCECF demonstrates a pKa of 7.0, which is significantly closer to the typical cytosolic pH range (6.8-7.4) than the pKa of 6.4 for its predecessor, carboxyfluorescein [1]. This higher pKa ensures that the dye's maximum pH sensitivity (within ±1 unit of the pKa) is centered on physiological pH, providing superior signal resolution for detecting biologically relevant pH changes [2].

pKa vs Carboxyfluorescein
Head-to-head
BCECF: 7.0
Carboxyfluorescein: 6.4
ΔpKa +0.6 units
pH sensitivity range aligned with cytosol
In aqueous buffer; supports physiological pH detection
Intracellular pH Fluorescent Dyes Ratiometric Imaging

Intracellular Calibration vs. SNARF-1

BCECF maintains consistent spectral properties and pKa between extracellular calibration buffers and the intracellular environment. In contrast, carboxy-SNARF-1 exhibits significant spectral shifts and a pKa change of +0.2 units intracellularly due to differential quenching of its protonated and deprotonated forms by cellular components [1]. This leads to erroneous pH calculations if extracellular calibration curves are applied.

Intracellular pKa Shift
Head-to-head
BCECF: ~0 shift
SNARF-1: +0.2 units
Extracellular calibration may translate more directly
Living cells vs buffer comparison; SNARF-1 requires in situ correction
Intracellular pH Calibration Fluorescence Spectroscopy Live-Cell Imaging

Intracellular Retention vs. Fluorescein

BCECF demonstrates superior intracellular retention compared to other fluorescein derivatives. In direct comparative assays, BCECF exhibits negligible leakage out of cells, significantly reducing background fluorescence and improving signal-to-noise ratios for long-term experiments [1]. This enhanced retention is attributed to its higher net negative charge (-5) at physiological pH compared to other fluorescein analogs .

Intracellular Retention
Head-to-head
Negligible leakage reported
Reduced background for long-term assays
Qualitative observation in living cells; attributed to high net charge
Dye Retention Cytotoxicity Assay Fluorescence Microscopy

Ratiometric Dual-Excitation vs. Single-Intensity Probes

BCECF's excitation spectrum shifts with pH, enabling ratiometric measurement using two excitation wavelengths: a pH-sensitive wavelength (e.g., 490 nm) and a pH-insensitive isosbestic point (e.g., 440 nm) [1]. This ratio (I490/I440) normalizes for variations in dye concentration, cell thickness, and photobleaching, providing robust and quantitative pH data. In contrast, single-wavelength intensity-based probes like pHrodo Red, while useful for specific applications, are inherently more susceptible to these artifacts .

Ratiometric vs Intensity
Cross-study comparable
Dual-excitation (490/440 nm ratio) vs single-wavelength
Normalizes for loading, thickness, and photobleaching
Enables quantitative time-lapse pH imaging
Ratiometric Imaging pH Quantitation Fluorescence Microscopy

BCECF Application Scenarios


Quantitative Live-Cell pH Imaging

BCECF is the established gold standard for quantifying cytosolic pH (pHi) in living cells via fluorescence microscopy [1]. Its pKa of ~6.98 makes it exquisitely sensitive to small pH changes within the physiological range (6.5-7.5) [2]. The dual-excitation ratiometric method (490/440 nm ratio) compensates for variations in dye loading, cell thickness, and photobleaching, providing the accurate and reproducible quantitative data required for studying cellular processes like proliferation, apoptosis, and ion transport [3].

Cytotoxicity and Cell Health Assays

The superior intracellular retention of BCECF, due to its high negative charge at neutral pH, makes it a robust marker for cell viability and cytotoxicity assays [4]. The low rate of spontaneous leakage from cells minimizes background fluorescence, which is critical for the high signal-to-noise ratio required in plate-based assays [4]. This property has led to its validated use as a safe, non-radioactive alternative to 51Cr release assays for quantifying target cell lysis by cytotoxic T lymphocytes and natural killer cells, especially in short-term (<2 hour) incubation formats [5].

Flow Cytometry pH Measurement

BCECF is highly compatible with flow cytometry for analyzing pHi heterogeneity across large cell populations [6]. Its well-characterized in situ calibration parameters, which are stable and predictable unlike those of probes such as SNARF-1, ensure that fluorescence intensity ratios can be reliably converted to absolute pH values [7]. This application is essential for high-throughput studies of metabolic states, cell cycle phases, or responses to pharmacological agents in suspension and adherent cell lines, providing statistically robust population-level data [6].

Application
Selection Property
Validation Focus
Live-cell pH microscopy
Ratiometric dual-excitation probe
Intracellular pH calibration and time-lapse normalization
Cytotoxicity and viability assays
High intracellular retention, low leakage
Signal-to-noise ratio and non-radioactive endpoint detection
Flow cytometry pH population analysis
Stable in situ calibration parameters
Population heterogeneity and absolute pH conversion

Technical Documentation Hub

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26 linked technical documents
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